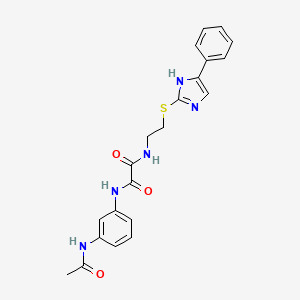

![molecular formula C12H11FN2O4S2 B3007314 Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 929866-40-0](/img/structure/B3007314.png)

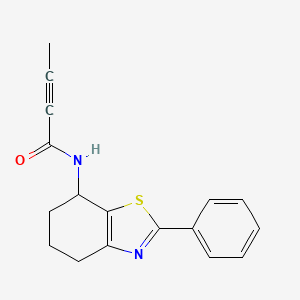

Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It belongs to the class of 2,4-disubstituted thiazoles , which are important heterocyclic compounds. Thiazoles exhibit diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The presence of a sulfonyl group and a fluorophenyl substituent in this compound suggests potential pharmacological relevance.

Molecular Structure Analysis

The molecular formula of Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate is C~19~H~19~FN~4~O~5~S~3~ , with an average mass of 498.571 Da . The compound’s structure consists of a thiazole ring bearing a sulfonyl group, an amino group, and an acetate ester moiety.

Aplicaciones Científicas De Investigación

Photo-Degradation Studies

- Photo-Degradation Behavior Analysis : The photo-degradation behavior of thiazole-containing compounds, similar in structure to Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate, was investigated. Research focused on understanding the degradation product formed under photo-irradiation, indicating a specific reaction with singlet oxygen in these compounds (Wu, Hong, & Vogt, 2007).

Synthetic Transformations

- Creation of Novel Compounds : Transformations of similar thiazole-containing compounds were studied, leading to the synthesis of various heterocyclic compounds. These transformations demonstrate the versatility of thiazole derivatives in chemical synthesis (Žugelj et al., 2009).

Medicinal Chemistry and Pharmacological Applications

- Synthesis of Antihypertensive Agents : Methyl 2-(thiazol-2-ylcarbamoyl)acetate, a related compound, was used to synthesize new antihypertensive agents. This indicates the potential of thiazole derivatives in medicinal chemistry for developing therapeutics (Abdel-Wahab et al., 2008).

Antimicrobial Studies

- Synthesis of Antimicrobial Agents : Studies have demonstrated the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, showing promise as antimicrobial agents. This research highlights the biological activity potential of thiazole derivatives (Darwish et al., 2014).

Development of Antibiotics

- Antibiotic Side-Chain Synthesis : Research on the synthesis of the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a common acyl moiety in cephem antibiotics, demonstrates the importance of thiazole derivatives in antibiotic development (Tatsuta et al., 1994).

Mecanismo De Acción

Target of Action

Similar compounds have been found to act like a peroxisome proliferator-activated receptor agonist . These receptors play a crucial role in the regulation of central inflammation and can also be used to control brain inflammation processes .

Mode of Action

It is known that thiazole derivatives, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

It is known that thiazole derivatives can have a broad impact on various biochemical pathways .

Pharmacokinetics

Similar compounds have been found to have a half-life of 1125 days (12-hr day; 15E6 OH/cm3) and a half-life of 13505 hours . The total removal in wastewater treatment is 4.36 percent, with total biodegradation at 0.11 percent and total sludge adsorption at 4.25 percent .

Result of Action

Similar compounds have been found to play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate. For instance, the compound’s sorption to aerosols, atmospheric oxidation, soil adsorption coefficient, and volatilization from water can all impact its environmental behavior .

Propiedades

IUPAC Name |

methyl 2-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O4S2/c1-19-11(16)6-9-7-20-12(14-9)15-21(17,18)10-4-2-8(13)3-5-10/h2-5,7H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXUKCQTJUHBBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

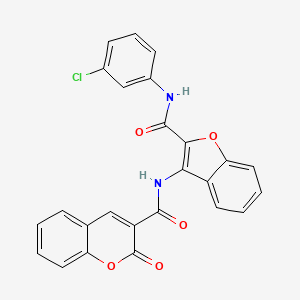

![N-(3,5-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3007236.png)

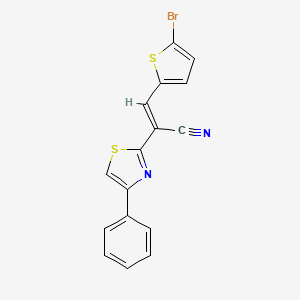

![5-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B3007237.png)

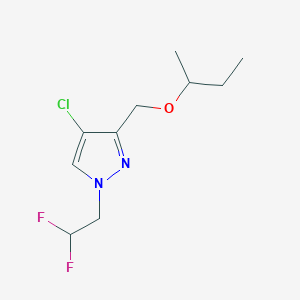

![5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3007240.png)

![3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007242.png)

![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B3007243.png)

![N-{2-[5-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3007247.png)

![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B3007248.png)